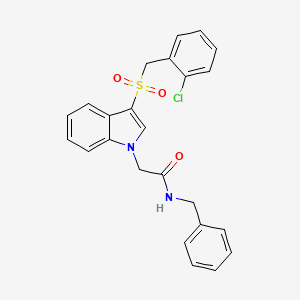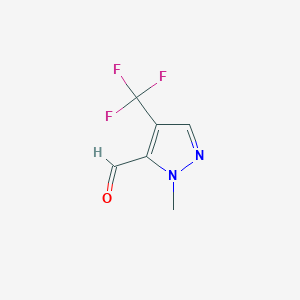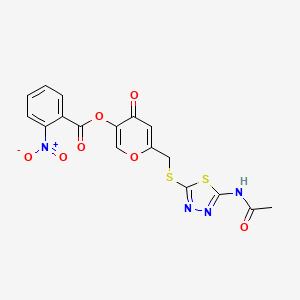
N-benzyl-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The compound also has benzyl and sulfonyl groups, which can influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an indole ring (a fused benzene and pyrrole ring), attached to a benzyl group and a sulfonyl group. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole ring, benzyl group, and sulfonyl group. The benzylic position is often reactive, undergoing reactions such as oxidation and halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Antioxidant Activity
Compounds similar to N-benzyl-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide have been synthesized and evaluated for their antioxidant activities . These compounds have shown moderate to significant radical scavenging activity, which is crucial in protecting cells from oxidative stress . Oxidative stress is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Therefore, the antioxidant application of this compound could be significant in the development of therapeutic agents against these conditions.
Anti-inflammatory and Analgesic Properties
The indole moiety, which is part of the compound’s structure, is known for its bioactive nature, including anti-inflammatory and analgesic properties . This suggests that derivatives of N-benzyl-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide could be potential candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial properties . The structural similarity of N-benzyl-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide to these derivatives suggests that it may also exhibit antimicrobial activity, which could be explored for the treatment of bacterial infections.
Central Nervous System (CNS) Depressants
Indole derivatives have been used as CNS depressants and tranquilizers . This application is particularly relevant in the development of medications for anxiety and sleep disorders. The compound could be modified to enhance its efficacy as a CNS depressant.
Antiviral Agents
Indole derivatives have shown potential as antiviral agents . Given the ongoing need for new antiviral drugs, especially in the wake of global pandemics, research into the antiviral applications of N-benzyl-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide could be highly beneficial.
Chemotherapeutic Agents
The compound’s structure is conducive to cyclization into isoquinolones, which are valuable as chemotherapeutic agents . This suggests that N-benzyl-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide could serve as a precursor in the synthesis of compounds with potential applications in cancer therapy.
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c25-21-12-6-4-10-19(21)17-31(29,30)23-15-27(22-13-7-5-11-20(22)23)16-24(28)26-14-18-8-2-1-3-9-18/h1-13,15H,14,16-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOUZZUBFDSSEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2752336.png)
![1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole](/img/structure/B2752338.png)

![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2752340.png)
![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2752341.png)




![4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid](/img/structure/B2752351.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2752353.png)

![2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2752358.png)